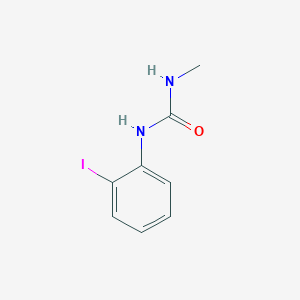![molecular formula C16H13FN2O B7526201 N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7526201.png)
N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide, also known as ML-792, is a small molecule inhibitor that targets the enzyme fatty acid synthase (FASN). FASN is an important enzyme involved in the synthesis of fatty acids, which are essential building blocks for cell membranes and energy storage. ML-792 has been shown to have potential therapeutic applications in cancer, obesity, and metabolic disorders.
作用机制
N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide targets the enzyme FASN by binding to a specific site on the enzyme and inhibiting its activity. FASN is overexpressed in many types of cancer and is essential for the growth and survival of cancer cells. By inhibiting FASN, N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide has also been shown to have other biochemical and physiological effects. One study published in the Journal of Biological Chemistry showed that N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide inhibited the production of inflammatory cytokines in macrophages, which are immune cells involved in the body's response to infection and inflammation. Another study published in the Journal of Medicinal Chemistry showed that N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide improved insulin sensitivity and glucose tolerance in obese mice.
实验室实验的优点和局限性
N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective in inhibiting FASN activity both in vitro and in vivo. However, one limitation of N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide is that it may have off-target effects on other enzymes or proteins, which could complicate data interpretation.
未来方向
There are several future directions for research on N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide. One area of interest is its potential therapeutic applications in cancer. Further studies are needed to determine its efficacy in different types of cancer and to identify biomarkers that could predict response to treatment. Another area of interest is its potential use in metabolic disorders such as obesity and type 2 diabetes. Future studies could investigate its effects on insulin sensitivity and glucose metabolism in humans. Finally, further studies are needed to determine the safety and toxicity of N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide in humans, which is a necessary step before it can be considered for clinical use.
合成方法
The synthesis of N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3-cyanobenzyl chloride with 3-fluoroaniline to form the intermediate 3-cyanophenyl-3-fluoroaniline. This intermediate is then reacted with N-methylbenzamide in the presence of a base to form the final product N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide.
科学研究应用
N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide has been the subject of several scientific studies investigating its potential therapeutic applications. One study published in the Journal of Medicinal Chemistry showed that N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide inhibited the growth of human breast cancer cells both in vitro and in vivo. Another study published in the Journal of Lipid Research showed that N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide inhibited FASN activity in adipose tissue and liver, leading to decreased body weight and improved glucose tolerance in obese mice.
属性
IUPAC Name |
N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-19(11-13-5-2-4-12(8-13)10-18)16(20)14-6-3-7-15(17)9-14/h2-9H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOJCBKHFDHBJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C#N)C(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Tert-butyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7526123.png)
![Methyl 2-{ethyl[(furan-2-yl)methyl]amino}acetate](/img/structure/B7526138.png)
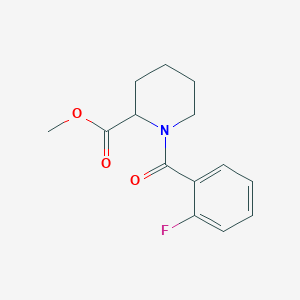
![N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7526146.png)
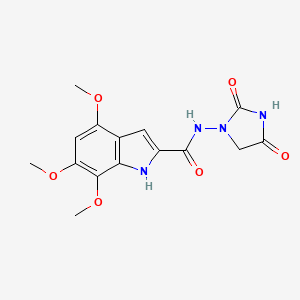
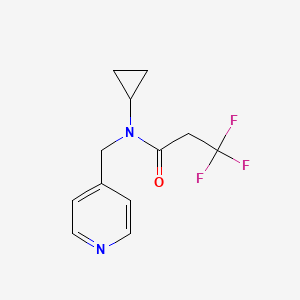

![N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7526180.png)
![N-[(3-cyanophenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7526184.png)
![5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7526187.png)
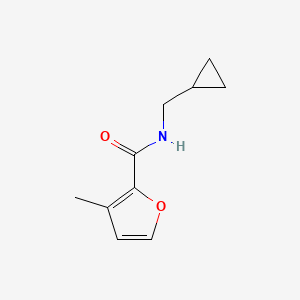
![Cyclopropyl-[3-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7526198.png)
![[3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7526207.png)
